4-Benzyl-2,6-dichloropyrimidine
Overview
Description
4-Benzyl-2,6-dichloropyrimidine is a chemical compound with the molecular formula C11H8Cl2N2. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are significant in various fields due to their wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
4-Benzyl-2,6-dichloropyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . .
Mode of Action
The mode of action of this compound involves nucleophilic aromatic substitution (SNAr) reactions . The highly electron-deficient character of the pyrimidine ring makes the SNAr reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
4-Benzyl-2,6-dichloropyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between this compound and tyrosine kinases is primarily through binding to the active site of the enzyme, thereby preventing substrate binding and subsequent phosphorylation events. Additionally, this compound has been shown to interact with DNA topoisomerases, enzymes that regulate the topology of DNA during replication and transcription processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division. Moreover, it can alter gene expression patterns by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can interfere with metabolic pathways, leading to changes in the production and utilization of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound inhibits tyrosine kinases by binding to their active sites, preventing the phosphorylation of downstream targets. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. The compound’s ability to interact with DNA topoisomerases also contributes to its effects on DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of cell proliferation and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes. At very high doses, this compound can exhibit toxic or adverse effects, such as cytotoxicity and organ damage. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or be further processed for excretion. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and once inside, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can modulate signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-dichloropyrimidine typically involves the nucleophilic substitution of 2,6-dichloropyrimidine with benzyl halides under basic conditions. Common reagents used in this process include potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent. The reaction is usually carried out at elevated temperatures to facilitate the substitution .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2,6-dichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Coupling Reactions: The compound can participate in Suzuki and Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts, bases such as potassium carbonate (K2CO3), solvents like tetrahydrofuran (THF).
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Benzaldehyde or benzoic acid derivatives from oxidation reactions.
- Complex aromatic compounds from coupling reactions .
Scientific Research Applications
4-Benzyl-2,6-dichloropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 4-Benzyl-2,6-dichloropyrimidine, known for its reactivity in nucleophilic substitution reactions.
2,6-Dichloropyrimidine: Another related compound with similar reactivity but different substitution patterns.
4-Benzylpyrimidine: Lacks the chlorine atoms but shares the benzyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both benzyl and dichloro substituents, which confer distinct reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-benzyl-2,6-dichloropyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-10-7-9(14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGZTXSHXRNYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673135 | |
Record name | 4-Benzyl-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796095-89-1 | |
Record name | 4-Benzyl-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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